molecular formula C20H25NO2 B11948746 N-(4-butylphenyl)-2-(2,5-dimethylphenoxy)acetamide CAS No. 315712-87-9

N-(4-butylphenyl)-2-(2,5-dimethylphenoxy)acetamide

Cat. No.: B11948746
CAS No.: 315712-87-9
M. Wt: 311.4 g/mol
InChI Key: FITLZUNZXVZHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-2-(2,5-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a butyl-substituted phenyl group and a dimethyl-substituted phenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-(2,5-dimethylphenoxy)acetamide typically involves the following steps:

    Formation of the Phenoxyacetamide Backbone: The initial step involves the reaction of 2,5-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,5-dimethylphenoxy)acetic acid.

    Amidation Reaction: The 2-(2,5-dimethylphenoxy)acetic acid is then reacted with 4-butylaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-(2,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

N-(4-butylphenyl)-2-(2,5-dimethylphenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-(2,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide
  • N-(4-butylphenyl)-2-(2,6-dimethylphenoxy)acetamide
  • N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide

Uniqueness

N-(4-butylphenyl)-2-(2,5-dimethylphenoxy)acetamide is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct properties and applications compared to similar compounds.

Properties

CAS No.

315712-87-9

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

N-(4-butylphenyl)-2-(2,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C20H25NO2/c1-4-5-6-17-9-11-18(12-10-17)21-20(22)14-23-19-13-15(2)7-8-16(19)3/h7-13H,4-6,14H2,1-3H3,(H,21,22)

InChI Key

FITLZUNZXVZHKF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.